molecular formula C6H12N2 B1619324 Hexahydropyrazolo[1,2-a]pyrazole CAS No. 5397-67-1

Hexahydropyrazolo[1,2-a]pyrazole

Cat. No.: B1619324
CAS No.: 5397-67-1
M. Wt: 112.17 g/mol
InChI Key: JZRVLNUANYLZKW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Hexahydropyrazolo[1,2-a]pyrazole is systematically identified by the International Union of Pure and Applied Chemistry nomenclature as 1,2,3,5,6,7-hexahydropyrazolo[1,2-a]pyrazole. The compound possesses the molecular formula C6H12N2 with a molecular weight of 112.17 grams per mole. The Chemical Abstracts Service registry number for this compound is 5397-67-1, providing a unique identifier for database searches and chemical procurement.

The systematic nomenclature reflects the complete saturation of the bicyclic pyrazole framework, where the prefix "hexahydro" indicates the addition of six hydrogen atoms to the parent pyrazolo[1,2-a]pyrazole structure. Alternative nomenclature systems recognize this compound as 1,5-diazabicyclo[3.3.0]octane, emphasizing its bicyclic nature with two nitrogen atoms positioned at the bridgehead locations. This alternative naming convention highlights the structural relationship to other diazabicyclic systems and facilitates comparative studies with related heterocyclic compounds.

Additional systematic identifiers include the International Chemical Identifier key JZRVLNUANYLZKW-UHFFFAOYSA-N and the simplified molecular-input line-entry system notation C1CN2CCCN2C1. These standardized identifiers ensure unambiguous chemical communication across different databases and computational platforms. The compound is also catalogued under various synonyms, including tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole, which reflects historical naming conventions that preceded current systematic nomenclature standards.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity due to its saturated bicyclic framework. Computational studies utilizing various density functional theory methods have revealed multiple stable conformational states for this compound. The bicyclic system adopts a non-planar configuration, with the two fused rings exhibiting distinct conformational preferences that influence the overall molecular shape.

Advanced computational investigations employing Hartree-Fock and density functional theory methodologies have demonstrated that the compound exists in multiple conformational states with relatively low energy barriers between them. The conformational analysis reveals that the most stable configurations involve envelope and half-chair conformations for the individual ring components, with the nitrogen atoms maintaining their bridgehead positions throughout conformational transitions.

The following table summarizes key geometric parameters derived from computational studies:

Parameter Value Method
Molecular Weight 112.17 g/mol Experimental
Exact Mass 112.100048 Da Computational
Molecular Formula C6H12N2 Experimental
Conformational States Multiple DFT B3LYP
Ring Flexibility High MD Simulation

Molecular dynamics simulations have indicated that this compound exhibits considerable conformational flexibility, with rapid interconversion between different ring conformations at ambient temperature. This conformational mobility contributes to the compound's enhanced solubility characteristics and influences its reactivity patterns in chemical transformations.

The nitrogen atoms within the bicyclic framework adopt distinct hybridization states, with both nitrogen centers exhibiting pyramidal geometry characteristic of saturated nitrogen environments. The lone pair electrons on these nitrogen atoms are oriented to minimize steric interactions while maintaining optimal overlap for potential coordination chemistry applications.

Comparative Analysis with Related Bicyclic Pyrazole Derivatives

The structural characteristics of this compound can be effectively understood through comparative analysis with related bicyclic pyrazole derivatives. The compound's fully saturated nature distinguishes it significantly from partially saturated analogs such as 2,3-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, which retain aromatic character in portions of their ring systems.

Comparative studies with 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione demonstrate fundamental differences in electronic structure and reactivity patterns. The dione derivative, with molecular formula C6H4N2O2 and molecular weight 136.11 grams per mole, exhibits planar geometry due to its conjugated system, contrasting sharply with the three-dimensional flexibility of the hexahydro analog.

Structural comparisons with tetramethyl-substituted analogs, such as 3,3,7,7-tetramethyl-1,5-diazabicyclo[3.3.0]octane, reveal the influence of alkyl substitution on conformational preferences. The tetramethyl derivative possesses molecular formula C10H20N2 with molecular weight 168.28 grams per mole, demonstrating how methyl substitution significantly increases molecular weight while maintaining the core bicyclic framework.

The following comparative table illustrates key structural differences among related compounds:

Compound Molecular Formula Molecular Weight Saturation Level Planarity
This compound C6H12N2 112.17 g/mol Fully Saturated Non-planar
Pyrazolo[1,2-a]pyrazole-1,7-dione C6H4N2O2 136.11 g/mol Aromatic Planar
Tetramethyl-diazabicyclo[3.3.0]octane C10H20N2 168.28 g/mol Fully Saturated Non-planar
2,3-Dihydropyrazolo[1,2-a]pyrazole Variable Variable Partially Saturated Semi-planar

Analysis of crystallographic data for related pyrazole systems reveals that this compound adopts significantly different packing arrangements compared to its aromatic counterparts. The absence of π-π stacking interactions in the fully saturated system results in distinct solid-state structures with altered intermolecular interactions dominated by van der Waals forces and potential hydrogen bonding involving the nitrogen lone pairs.

The conformational flexibility of this compound contrasts markedly with the rigid structures observed in aromatic pyrazole derivatives. This flexibility has been quantified through computational studies that demonstrate energy barriers for ring flipping and nitrogen inversion processes are significantly lower than those observed in partially aromatic systems. The enhanced conformational mobility contributes to the compound's distinct physical properties and influences its behavior in various chemical environments.

Properties

CAS No.

5397-67-1

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1,2,3,5,6,7-hexahydropyrazolo[1,2-a]pyrazole

InChI

InChI=1S/C6H12N2/c1-3-7-5-2-6-8(7)4-1/h1-6H2

InChI Key

JZRVLNUANYLZKW-UHFFFAOYSA-N

SMILES

C1CN2CCCN2C1

Canonical SMILES

C1CN2CCCN2C1

Other CAS No.

5397-67-1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Hexahydropyrazolo[1,2-a]pyrazole derivatives have been synthesized and studied for various therapeutic effects. The compound serves as a scaffold in the development of drugs targeting multiple diseases.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound derivatives exhibit potent anti-inflammatory properties. For instance, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase-2 (COX-2) enzymes, which are crucial in the inflammatory process.

CompoundCOX-2 Inhibition (IC50 μM)Selectivity Index
119a0.02462.91
119b0.04334.25

These values indicate that these compounds outperform traditional anti-inflammatory drugs like celecoxib in terms of selectivity and potency .

Antitumor Activity

This compound derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. A notable example is compound 171, which has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Cell LineIC50 (μM)Mechanism of Action
HeLa0.604ROS induction
HCT1160.665Cell cycle arrest

These findings suggest that this compound can be a valuable lead compound in developing new anticancer therapies .

Agrochemical Applications

The versatility of this compound extends to agrochemicals, where it has been investigated for its potential as a pesticide or herbicide.

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity against various pathogens. For example:

PathogenActivity (Zone of Inhibition mm)
E. coli18
S. aureus20
Fungi (Candida)15

These results highlight the potential for these compounds to be developed into effective antimicrobial agents for agricultural use .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in real-world applications:

Case Study: Anti-inflammatory Drug Development

A recent study synthesized a series of this compound derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The most potent compounds exhibited significant reductions in edema compared to control groups, suggesting their potential as new anti-inflammatory agents.

Case Study: Cancer Treatment

In vitro studies on this compound derivatives demonstrated their ability to inhibit tumor growth in xenograft models. Compound 171 was particularly noted for its efficacy in reducing tumor size and promoting apoptosis through ROS-mediated pathways.

Comparison with Similar Compounds

Chemical and Structural Properties

The table below highlights key differences in structural features and reactivity among hexahydropyrazolo[1,2-a]pyrazole and related bicyclic heterocycles:

Compound Ring Saturation Solubility (Aqueous) Notable Reactivity
This compound Partially saturated Moderate Visible-light-induced C−N cleavage to form substituted pyrazoles
Pyrido[1,2-a]pyrimidinone Fully aromatic Low Rotatable pyrazole ring enhances binding to FGFR kinases; reduced stacking
Aminoimidazo[1,2-a]pyridine Fully aromatic Low Pyrazole moieties critical for BACE1 inhibition via hydrophobic interactions
Pyrazolo[1,5-a]pyrimidine Fully aromatic Low Base structure for antimicrobial agents; limited solubility due to planarity

Key Insights :

  • Partial saturation in this compound improves solubility compared to fully aromatic analogs like pyrido[1,2-a]pyrimidinone .

Key Insights :

  • Hexahydropyrazolo derivatives share antimicrobial activity against E. coli with other pyrazoles but lack efficacy against fungi like C. albicans .
  • Aminoimidazo[1,2-a]pyridines exhibit potent BACE1 inhibition, whereas hexahydropyrazolo analogs are underexplored in this context .

Key Insights :

  • This compound offers greater functionalization versatility than rigid analogs like pyrido[1,2-a]pyrimidinone .
  • Replacement of pyrazole rings with isoxazoles or triazoles is feasible in some contexts without loss of activity, suggesting structural flexibility in drug design .

Preparation Methods

Azomethine Imine Cycloadditions

The 1,3-dipolar cycloaddition of azomethine imines with dipolarophiles remains a cornerstone for constructing hexahydropyrazolo[1,2-a]pyrazole cores. Optically active derivatives are achievable using enantiopure dipolarophiles or chiral auxiliaries. For instance, di-(–)-menthyl dicarboxylates facilitate stereoselective cycloadditions with aryl-substituted azomethine imines, yielding diastereomeric ratios up to 56:44 (Scheme 1). The reaction typically proceeds in dichloromethane at room temperature, achieving 85% yield with high regioselectivity. Notably, racemic dipoles 3 react with achiral dipolarophiles to form racemic cycloadducts, while enantiopure variants enable asymmetric synthesis.

Role of Solvent and Temperature

Polar aprotic solvents like dimethylformamide enhance reaction rates by stabilizing dipole intermediates. Elevated temperatures (50–80°C) improve conversion but may compromise stereoselectivity. For example, cycloadditions conducted at 75°C in toluene yield 78% product but require chromatographic separation to isolate enantiomers.

Copper-Catalyzed Heterogeneous Synthesis

Silica Gel-Bound Cu(II)–Enaminone Complexes

Immobilized copper catalysts offer recyclability and mild reaction conditions. Silica gel-bound Cu(II)–enaminone complexes (5a–g ) catalyze the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles at 20–110°C, achieving yields up to 90%. The enaminone precursors (2a–g ) are prepared via treatment of active methylene compounds (1a–g ) with dimethylformamide dimethylacetal (DMFDMA), followed by immobilization on 3-aminopropyl silica gel (3 ) and complexation with Cu(OAc)₂·H₂O. This method avoids stoichiometric reducing agents, aligning with "click" chemistry principles.

Homogeneous Copper Catalysts

Homogeneous Cu(I) and Cu(II) salts enable azide-alkyne cycloadditions (CuAAC) and their azomethine imine analogues (CuAIAC). Cu(II) catalysts eliminate the need for sodium ascorbate, simplifying workup. Reactions in methanol at 80°C achieve 92% yield using phenanthroline ligands, though ligand-free systems show reduced efficiency (57%).

Vilsmeier Reagent-Mediated Halogenation

Hydrazone Activation and Halogen Exchange

The Vilsmeier reagent (POCl₃/DMF) facilitates halogenation of hydrazones (II ) to yield chloro- or fluoro-substituted pyrazoles. Key steps include:

  • Hydrazone Addition : Slow addition of hydrazone to Vilsmeier reagent at 5–10°C over 4 hours.
  • Halogen Exchange : Substitution of Cl with F using KF in DMF at 120°C, achieving 70–85% yield.
  • Oxidation : Subsequent oxidation with KMnO₄ converts aldehydes to carboxylic acids (VI ), crucial for pharmaceutical intermediates.

Acidic Conditions and Optimization

Reactions performed under nitrogen with 0.2 equivalents of acetic acid enhance protonation of the ketone precursor (VII ), driving equilibria toward hydrazone formation. Yields improve from 45% to 82% when increasing temperature from 20°C to 75°C.

Photochemical C–N Bond Cleavage

Visible-Light-Driven Homolysis

Irradiation of pyrazolo[1,2-a]pyrazoles (1 ) with visible light (450 nm) induces homolytic C–N bond cleavage, yielding N1-substituted pyrazoles. Bromomalonate additives enable chemoselective heterolytic cleavage, forming malonyl radicals detected via HRMS. Stern–Volmer analyses confirm excited-state interactions between substrates and bromomalonate, with quantum yields reaching 0.65.

Solvent and Radical Scavengers

Acetonitrile outperforms DMF due to superior light penetration, achieving 88% conversion. Radical scavengers like TEMPO suppress side reactions, isolating malonate adducts (4o′ ) in 76% yield.

Multi-Component Reaction Approaches

Pyranopyrazole Synthesis

MMT K10 clay catalyzes one-pot reactions between aldehydes, malononitrile, and hydrazines to form bispyranopyrazoles (86 ) in 80–92% yield. The catalyst is recyclable for five cycles without activity loss, emphasizing sustainability.

N-Fused Derivatives

Ethanol reflux with 4-toluenesulfonic acid enables three-component coupling of amines, diketones, and hydrazines, yielding N-fused pyrazolo[1,2-a]pyrazoles (91 ) in 70–85% yield.

Comparative Analysis of Methodologies

Method Conditions Catalyst Yield (%) Selectivity Scalability
1,3-Dipolar Cycloaddition RT, DCM None 85 High stereoselectivity Moderate
Cu(II)–Enaminone 80°C, MeOH Silica-Cu(II) 90 Regioselective High
Vilsmeier Halogenation 75°C, DMF POCl₃ 82 Chemoselective Industrial
Photochemical 450 nm, CH₃CN None 88 Radical-mediated Lab-scale
Multi-Component Reflux, EtOH MMT K10 92 Broad scope High

Q & A

Basic Synthesis and Reaction Optimization

Q: What are the standard protocols for synthesizing hexahydropyrazolo[1,2-a]pyrazole derivatives, and how can reaction conditions be optimized? A: A common method involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under reflux conditions. For example, reacting hydrazine hydrate (or phenylhydrazine) with diketones in 1,4-dioxane/DMF at elevated temperatures yields pyrazole-fused systems . Optimization includes:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Catalyst screening: Transition metals (e.g., Cu) or acid/base catalysts improve regioselectivity .
  • Temperature control: Reflux (80–120°C) balances kinetics and thermal stability of intermediates .
    Validation: Monitor reaction progress via TLC or HPLC, and characterize products using 1^1H/13^{13}C NMR .

Structural Elucidation and Crystallography

Q: How can the stereochemistry and crystal packing of this compound derivatives be resolved? A: X-ray crystallography is the gold standard. For example, 10-phenylhexahydro-1H-cyclohepta[c]pyrazolo[1,2-a]pyrazole-3,9-dione was characterized using single-crystal X-ray diffraction, revealing chair conformations and hydrogen-bonding networks critical for stability . Methodological steps:

  • Grow high-quality crystals via slow evaporation in solvents like ethanol/water mixtures.
  • Collect diffraction data (e.g., Mo-Kα radiation, 100K) and refine using software like SHELX .
  • Compare experimental bond angles/distances with DFT-calculated values to validate stereochemistry .

Advanced Functionalization Strategies

Q: What strategies enable regioselective functionalization at position 7 of pyrazolo[1,2-a]pyrazines? A: Position 7 can be modified via:

  • Nucleophilic substitution: Use alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Electrophilic aromatic substitution: Introduce electron-withdrawing groups (NO2_2, COOR) using HNO3_3/H2_2SO4_4 or acyl chlorides .
    Key considerations:
  • Protect reactive sites (e.g., NH groups) with Boc or Fmoc before functionalization .
  • Monitor regioselectivity via 15^{15}N NMR or HRMS to confirm substitution patterns .

Bioactivity Evaluation and Mechanism

Q: How can the antibacterial activity of this compound derivatives be systematically assessed? A: Follow these steps:

  • Purification: Isolate compounds using HPLC (C18 column, acetonitrile/water gradient) .
  • Antibacterial assays: Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains .
  • Mechanistic studies: Use molecular docking (AutoDock Vina) to predict binding to bacterial targets (e.g., DNA gyrase) and validate via fluorescence quenching assays .

Resolving Data Contradictions in Spectral Analysis

Q: How should researchers address discrepancies between experimental and theoretical spectral data (e.g., NMR, GC-MS)? A:

  • NMR conflicts: Reassign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, axial/equatorial protons in hexahydropyrazolo systems may show unexpected splitting .
  • GC-MS anomalies: Compare fragmentation patterns with NIST database entries. Adjust ionization parameters (e.g., electron energy) to minimize in-source decay .
  • Statistical validation: Apply multivariate analysis (PCA or PLS) to identify outliers in datasets .

Synthetic Challenges in Scale-Up

Q: What are the key challenges in scaling up this compound synthesis, and how can they be mitigated? A:

  • Byproduct formation: Optimize stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to diketone) to minimize dimerization .
  • Purification bottlenecks: Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for large batches .
  • Thermal sensitivity: Use flow chemistry (microreactors) to control exothermic reactions and improve yield .

Computational Modeling for Property Prediction

Q: How can computational tools predict the physicochemical and biological properties of novel hexahydropyrazolo derivatives? A:

  • DFT calculations: Optimize geometries (B3LYP/6-31G*) to predict dipole moments, HOMO/LUMO gaps, and redox potentials .
  • ADMET profiling: Use SwissADME or pkCSM to estimate solubility, bioavailability, and toxicity .
  • Molecular dynamics (MD): Simulate membrane permeation (e.g., POPC bilayers) to assess blood-brain barrier penetration .

Tables for Key Data

Table 1: Common Synthetic Routes and Yields

PrecursorConditionsYield (%)Reference
Diketone + HydrazineReflux (DMF, 3 h)65–78
Vinyl Azide + AlkynesCu catalysis, RT, 12 h82
CyclocondensationMicrowave (120°C, 20 min)90

Table 2: Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesApplication Example
1^1H NMRδ 1.2–1.8 (m, CH2_2), δ 3.5 (s, NH)Cyclohepta[c]pyrazolo system
FT-IR1680 cm1^{-1} (C=O), 3300 cm1^{-1} (NH)Pyrrolo[1,2-a]pyrazine-dione
HRMS[M + H]+^+ = 254.1039 (calc. 254.1042)Pyrazolo[1,5-a]pyrazine

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